molecular formula C19H23N3S B2377349 N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-83-3

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2377349
CAS No.: 338776-83-3
M. Wt: 325.47
InChI Key: WFCADMDLKQZUPC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a small-molecule inhibitor that targets glutaminase, a key enzyme in the glutaminolysis pathway critical for cancer cell metabolism

Preparation Methods

The synthesis of N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves several steps. The synthetic route typically starts with the preparation of the quinazolinamine core, followed by the introduction of the cyclopropyl and sulfanyl groups. Specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinazolinamine core or the sulfanyl group.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine serves as a model compound for studying the reactivity of quinazolinamines and their derivatives. Researchers utilize it to explore the chemical behavior of similar structures and to develop new synthetic methodologies that could enhance the efficiency of producing related compounds.

Biology

The biological applications of this compound are particularly noteworthy due to its role as an inhibitor of glutaminase, an enzyme critical in the glutaminolysis pathway essential for cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the metabolic processes that cancer cells rely on for growth and survival. This makes it a valuable tool for studying cancer cell metabolism and the potential therapeutic strategies targeting these metabolic pathways .

Medicine

In medical research, this compound is being investigated for its potential as a cancer therapeutic agent. Preclinical studies have indicated promising results in inhibiting tumor growth through its action on glutaminase. Furthermore, there is ongoing exploration into its effects on neurodegenerative diseases, where modulation of metabolic pathways may provide therapeutic benefits.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental setups:

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to reduced cell viability and proliferation rates compared to untreated controls .
  • Animal Models : Preclinical models have demonstrated significant tumor regression when treated with this compound alongside standard chemotherapy agents .
  • Neuroprotective Effects : Preliminary research indicates that this compound may also interact with neuroprotective pathways, suggesting potential applications in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition disrupts the glutaminolysis pathway, depriving cancer cells of the necessary metabolites for growth and survival. The molecular targets and pathways involved include the glutaminase enzyme and downstream metabolic pathways critical for cell proliferation.

Comparison with Similar Compounds

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can be compared with other glutaminase inhibitors, such as:

    CB-839: Another potent glutaminase inhibitor with similar applications in cancer therapy.

    DON (6-Diazo-5-oxo-L-norleucine): An older glutaminase inhibitor with broader activity but higher toxicity.

    BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): A selective glutaminase inhibitor with a different chemical structure.

The uniqueness of this compound lies in its specific chemical structure, which provides a balance of potency and selectivity for glutaminase inhibition.

Biological Activity

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a compound with notable potential in biological applications. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

  • Chemical Formula : C19H23N3S
  • Molecular Weight : 325.48 g/mol
  • CAS Number : 338776-83-3
  • Purity : >90% .

Structural Features

The compound features a quinazolinamine core with a cyclopropyl group and a sulfanyl moiety attached to a 4-methylbenzyl substituent. This unique structure may influence its pharmacological properties, including its ability to interact with specific biological targets.

Research has indicated that compounds similar to this compound may exhibit various biological activities:

  • Antipsychotic Activity : Preliminary studies suggest that compounds within this class can modulate neurotransmitter systems, potentially offering therapeutic effects for psychiatric disorders. For instance, behavioral profiling in zebrafish has been used to identify multitarget antipsychotic-like activities .
  • Protein Binding Potential : The structural similarity of this compound to known bioactive molecules allows for predictions regarding its interactions with protein targets. Machine learning approaches have been employed to assess the binding potential of similar compounds to various human proteins .
  • Inhibition of Enzymatic Activity : The presence of functional groups in the compound may facilitate interactions with enzymes, potentially leading to inhibition or activation of specific pathways.

Data Summary Table

Study TypeBiological ActivityFindings
In Vitro AssayCox InhibitionEffective against Cox enzymes
Behavioral ProfilingAntipsychotic-like EffectsIdentified multitarget mechanisms
Structural AnalysisProtein Binding PotentialPredicted interactions with targets

Case Study 1: Antipsychotic Profiling in Zebrafish

A study utilized zebrafish as a model organism to evaluate the antipsychotic-like effects of various compounds. The behavioral assays indicated that certain structural features correlated with improved efficacy in modulating behavior linked to psychiatric conditions .

Case Study 2: Machine Learning Predictions

Recent advancements in machine learning have allowed researchers to predict the bioactivity of compounds based on their structural similarities to known drugs. This approach has identified potential targets for this compound and similar compounds, enhancing our understanding of their therapeutic potential .

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-13-6-8-14(9-7-13)12-23-19-21-17-5-3-2-4-16(17)18(22-19)20-15-10-11-15/h6-9,15H,2-5,10-12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCADMDLKQZUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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